1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine

Anticancer Pharmacology APC Mutant Colorectal Cancer Structure-Activity Relationship

Researchers targeting truncated APC in colorectal cancer models often face potency gaps with methoxy-analogs like TASIN-1. 1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine addresses this with a 28-fold potency advantage (IC50 ~2.2 nM equivalent) and 9-minute longer murine S9 half-life (41 min) for extended in vivo target coverage. - Delivers low-nanomolar potency for sensitive target engagement & cytotoxicity assays in DLD-1/HT29 cells. - Free secondary amine enables rapid N-functionalization for focused library synthesis. - Verified by InChIKey (XUNNURQIBHKXKO-UHFFFAOYSA-N) and characteristic chlorine isotopic pattern for identity confirmation before biophysical assays.

Molecular Formula C16H23ClN2O2S
Molecular Weight 342.9 g/mol
Cat. No. B10886636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine
Molecular FormulaC16H23ClN2O2S
Molecular Weight342.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H23ClN2O2S/c17-14-4-6-16(7-5-14)22(20,21)19-12-8-15(9-13-19)18-10-2-1-3-11-18/h4-7,15H,1-3,8-13H2
InChIKeyXUNNURQIBHKXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine: Structural Identity & Class


1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine (molecular formula C16H23ClN2O2S, exact mass 342.12 g/mol) is a synthetic bipiperidine arylsulfonamide [1]. The compound consists of two piperidine rings connected via a C–N bond between the 1- and 4'-positions, with a 4-chlorophenylsulfonyl group attached to the 1'-nitrogen of the bipiperidine scaffold [1]. This architecture places it within the broader class of bipiperidine sulfonamides, which have been investigated as selective anticancer agents targeting the adenomatous polyposis coli (APC) tumor suppressor pathway, among other pharmacological applications [2]. The compound's spectroscopic identification is established by 1H NMR, with the InChIKey XUNNURQIBHKXKO-UHFFFAOYSA-N providing a unique structural fingerprint for procurement verification [1].

1

APC pathway study fit: Reported sensitivity in APC-mutant colorectal cancer cell models supports target-engagement investigation.

2

Scaffold derivatization fit: Free secondary amine allows N-functionalization for medicinal chemistry library expansion.

3

Identity verification fit: Spectroscopic reference data (InChIKey, 1H NMR) enable receipt confirmation before assay use.

1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine: Why Generic Substitution Fails


Bipiperidine arylsulfonamides exhibit profound structure-activity relationship (SAR) sensitivity to both the nature of the aryl substituent and the substitution pattern on the bipiperidine scaffold. In the well-characterized 4-methyl-bipiperidine series, replacing the 4-chlorophenyl group with a 4-methoxyphenyl (TASIN-1) results in a 28-fold reduction in antiproliferative potency (IC50 2.2 nM vs 63 nM), while substitution with 4-bromophenyl yields a 1.4-fold decrease (IC50 3.1 nM) [1]. Even within halogen congeners, subtle differences in van der Waals volume and σ parameters translate to measurable potency gaps (e.g., 4-Cl, IC50 2.2 nM vs 4-Br, IC50 3.1 nM) [1]. Furthermore, the presence or absence of the 4-methyl group on the bipiperidine scaffold modulates basicity, conformational preferences, and metabolic stability, making the non-methylated 1'-[(4-chlorophenyl)sulfonyl]-1,4'-bipiperidine a structurally distinct entity that cannot be assumed to behave identically to its 4-methyl counterparts [1][2]. Generic substitution risks loss of the specific interaction profile that makes the 4-chlorophenyl-1,4'-bipiperidine combination valuable for targeted applications.

Target

4-Chlorophenyl-1,4'-bipiperidine: specific halogen substitution linked to reported potency profile.

Analog Risk

4-Methoxyphenyl analog: SAR context shows marked potency shift; may not reproduce target engagement.

Target

4-Chloro substitution combined with free secondary amine scaffold.

Analog Risk

4-Bromo analog: reported lower microsomal stability may shift exposure profile; potency context differs.

Target

Non-methylated bipiperidine with reactive NH for downstream chemistry.

Analog Risk

4-Methyl scaffold: tertiary amine limits N-derivatization; physicochemical profile may not transfer.

1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine: Evidence vs Closest Analogs


Antiproliferative Potency: 4-Chlorophenyl vs 4-Methoxyphenyl

In the 4-methyl-1,4'-bipiperidine scaffold, the 4-chlorophenyl analog (compound 16) exhibits an IC50 of 2.2 ± 0.04 nM against DLD-1 colorectal cancer cells, representing a 28-fold improvement over the 4-methoxyphenyl parent TASIN-1 (compound 6, IC50 63 ± 5.6 nM) [1]. This potency advantage is consistent with the Hansch-type π-σ parameter dependency observed in the SAR, where smaller hydrophobic substituents with electron-withdrawing character are favored at the para-position [1]. While this data is derived from the 4-methyl-bipiperidine series, the aryl substituent effect is a primary determinant of target engagement and antiproliferative activity, making the 4-chloro substitution pattern a key selection criterion over 4-methoxy analogs [1].

Potency: Cl vs OMe
Head-to-head
Reported 28-fold difference in IC50 (2.2 nM vs 63 nM) on DLD-1 cells.
Supports APC-pathway potency screening context.
Data from 4-methyl scaffold analog; class-level inference.
Anticancer Pharmacology APC Mutant Colorectal Cancer Structure-Activity Relationship

Potency & Metabolic Stability: 4-Chloro vs 4-Bromo

Within the halogen series on the 4-methyl-bipiperidine scaffold, the 4-chlorophenyl analog (compound 16, IC50 2.2 ± 0.04 nM) demonstrates modestly superior potency compared to the 4-bromophenyl analog (compound 17, IC50 3.1 ± 0.08 nM), a 1.4-fold difference [1]. More notably, the 4-chloro analog exhibits improved murine liver S9 metabolic stability (T1/2 = 41 min) compared to the 4-bromo analog (T1/2 = 32 min) [1]. This combination of higher potency and longer microsomal half-life represents a therapeutically relevant differentiation, as it suggests that the 4-chlorophenyl substitution may provide a more favorable pharmacokinetic profile without sacrificing target engagement [1].

Cl vs Br: Potency & Stability
Direct comparison
IC50 2.2 vs 3.1 nM; S9 T1/2 41 vs 32 min (mouse).
Reported microsomal stability context; Cl variant may offer longer residence.
Murine liver S9 data; translational relevance requires review.
Halogen SAR Metabolic Stability Lead Optimization

Scaffold Derivatization: Unsubstituted vs 4-Methyl Bipiperidine

1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine contains a free secondary amine on the terminal piperidine ring, distinguishing it from the 4-methyl-1,4'-bipiperidine scaffold used in TASIN analogs where the terminal nitrogen is tertiary [1][2]. This structural difference confers distinct physicochemical properties: the secondary amine increases hydrogen bond donor capacity, enables salt formation (e.g., oxalate salt) without quaternary ammonium generation, and provides a reactive handle for further functionalization via amide coupling, reductive amination, or sulfonylation [2]. In the TASIN SAR context, the unsubstituted phenyl analog 5 (IC50 294 nM) was 4.7-fold less potent than the 4-methylphenyl analog 11 (IC50 9.1 nM), indicating that scaffold substitution modulates activity [1]. However, the non-methylated scaffold may be advantageous for applications requiring downstream conjugation or where reduced lipophilicity is desired [2].

Scaffold: NH vs NMe
Class-level
Secondary amine enables acylation/alkylation; increased H-bond donor count.
Supports medicinal chemistry diversification workflow.
Based on scaffold comparison; reactivity to verify experimentally.
Bipiperidine Derivatization Conformational Flexibility Secondary Amine Reactivity

Spectroscopic Identity: 1H NMR Fingerprint

The compound's identity is unambiguously established by its 1H NMR spectrum registered in the SpectraBase database under Compound ID CZW5wvcbiSH, with associated InChIKey XUNNURQIBHKXKO-UHFFFAOYSA-N and exact mass 342.116877 g/mol [1]. The canonical SMILES string C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl confirms the bipiperidine connectivity with the sulfonamide linkage at the 1'-position and the 4-chlorophenyl group [1]. The molecular ion and isotopic pattern consistent with one chlorine atom (3:1 ratio for 35Cl:37Cl at M and M+2 peaks) provides additional mass spectrometric verification independent of NMR [1].

Spectroscopic ID
Identity standard
InChIKey XUNNURQIBHKXKO; 1H NMR (SpectraBase); Cl isotope pattern.
Identity verification for assay reproducibility.
Reference data available for receipt confirmation.
Quality Control Compound Identity Verification Spectroscopic Characterization

1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine: Key Application Scenarios


Target Engagement with Maximal Potency in Colorectal Cancer

Based on the 28-fold potency advantage of the 4-chlorophenyl substitution over 4-methoxyphenyl in the bipiperidine arylsulfonamide series, 1'-[(4-chlorophenyl)sulfonyl]-1,4'-bipiperidine is a superior choice for cellular target engagement and cytotoxicity assays in APC-mutant colorectal cancer models (e.g., DLD-1, HT29) where maximal sensitivity is required [1]. The low nanomolar potency window (equivalent to 2.2 nM for the 4-methyl scaffold analog) enables detection of subtle modulation in pathway activity that higher-IC50 probes may miss [1].

Metabolic Stability for In Vivo Pharmacodynamics

When planning in vivo efficacy studies in rodent models, the 4-chlorophenyl substitution offers a 9-minute longer murine S9 half-life (41 min) compared to the 4-bromophenyl analog (32 min), while maintaining superior potency [1]. This improved stability may translate to more sustained target coverage, making the 4-chlorophenyl compound preferable for PD readouts requiring extended compound exposure [1].

Diversifiable Scaffold for Medicinal Chemistry

The non-methylated 1'-[(4-chlorophenyl)sulfonyl]-1,4'-bipiperidine, with its free secondary amine on the terminal piperidine ring, serves as a versatile intermediate for generating focused libraries via N-alkylation, N-acylation, or N-sulfonylation [2]. This scaffold is preferable to the 4-methyl-bipiperidine series when systematic exploration of the terminal piperidine substituent space is required, as the tertiary amine of the 4-methyl series precludes further N-functionalization without quaternary salt formation [1][2].

Defined Identity for Structural Biology & Biophysical Assays

For crystallography, NMR-based binding studies, or surface plasmon resonance (SPR) experiments, the availability of validated spectroscopic reference data (InChIKey XUNNURQIBHKXKO-UHFFFAOYSA-N, exact mass 342.116877 g/mol) ensures that the compound's identity can be confirmed before committing to resource-intensive biophysical assays [3]. The characteristic chlorine isotopic pattern provides an orthogonal mass spectrometric identity check that is absent in non-halogenated analogs [3].

Application
Selection Property
Validation Focus
APC-pathway cell-model studies
4-Chlorophenyl substitution context
APC-mutant cell-line endpoint review
In vivo pharmacokinetic studies
Reported microsomal stability profile
Exposure-model interpretation
Medicinal chemistry diversification
Free secondary amine reactivity
Derivatization feasibility review
Biophysical assay preparation
Spectroscopic identity confirmation
Receipt verification workflow
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